Ald-CH2-PEG5-Azide

Übersicht

Beschreibung

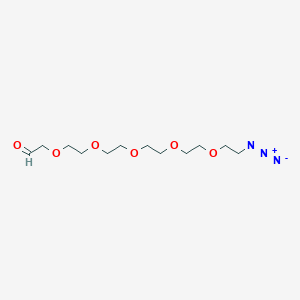

Ald-CH2-PEG5-Azide is a compound that features both an aldehyde group and an azide group. The aldehyde group is reactive towards amines, forming imines, while the azide group is known for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The compound also contains a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ald-CH2-PEG5-Azide can be synthesized through a multi-step process involving the functionalization of polyethylene glycolThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired functional groups .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in Ald-CH2-PEG5-Azide can undergo oxidation to form a carboxylic acid.

Reduction: The imine formed from the reaction of the aldehyde group with amines can be reduced to form a secondary amine.

Substitution: The azide group can participate in substitution reactions, particularly in click chemistry

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary amines.

Substitution: Triazoles formed from azide-alkyne cycloaddition

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₂₃N₃O₆

- Molecular Weight: 305.33 g/mol

- CAS Number: 1446282-38-7

Ald-CH2-PEG5-Azide is characterized by its azide and aldehyde functionalities, which enable it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are fundamental to its role in forming stable covalent bonds with target molecules, particularly in the synthesis of antibody-drug conjugates (ADCs) .

Bioconjugation

This compound is extensively used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids. The azide group reacts efficiently with alkyne-functionalized biomolecules, facilitating the formation of stable triazole linkages. This property is crucial for developing targeted therapies and studying protein interactions .

Antibody-Drug Conjugates

The compound serves as a non-cleavable linker in the synthesis of ADCs. By attaching cytotoxic drugs to antibodies through this compound, researchers can create targeted therapies that deliver drugs directly to cancer cells while minimizing systemic toxicity. The PEG spacer enhances solubility and stability, improving pharmacokinetic properties .

Click Chemistry

This compound plays a pivotal role in click chemistry applications due to its ability to form stable bonds with alkyne groups. This characteristic is leveraged in various fields, including materials science and drug discovery, where precise functionalization of surfaces or polymers is required .

Polymer Synthesis

The compound is utilized in the synthesis of functionalized polymers. The incorporation of this compound into polymeric systems allows for enhanced properties such as increased hydrophilicity and biocompatibility, making these materials suitable for biomedical applications .

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linking biomolecules via click chemistry | Stable triazole formation |

| Antibody-Drug Conjugates | Synthesis of targeted therapies using non-cleavable linkers | Reduced toxicity; improved targeting |

| Click Chemistry | Formation of stable bonds with alkyne groups | Versatile functionalization |

| Polymer Synthesis | Enhancing properties of polymers through functionalization | Increased solubility and biocompatibility |

Case Studies

-

Development of Targeted Cancer Therapies

A study demonstrated the use of this compound in creating ADCs that target specific cancer markers. The conjugates showed significant efficacy in delivering cytotoxic agents directly to tumor cells while sparing healthy tissues . -

Synthesis of Functionalized Nanoparticles

Researchers employed this compound to functionalize nanoparticles for drug delivery applications. The azide functionality allowed for efficient coupling with therapeutic agents, enhancing the nanoparticles' performance in targeted delivery systems . -

Improvement of Biocompatibility in Drug Formulations

The incorporation of this compound into drug formulations significantly improved their biocompatibility and reduced immunogenic responses, making them safer for clinical use .

Wirkmechanismus

The mechanism of action of Ald-CH2-PEG5-Azide involves its functional groups. The aldehyde group reacts with amines to form imines, which can be further reduced. The azide group participates in click chemistry reactions, forming stable triazole linkages. These reactions enable the compound to link various molecules, facilitating the formation of complex structures .

Vergleich Mit ähnlichen Verbindungen

Ald-PEG5-Alkyne: Contains an alkyne group instead of an azide group.

Ald-PEG5-Amine: Contains an amine group instead of an azide group.

Ald-PEG5-Carboxyl: Contains a carboxyl group instead of an azide group

Uniqueness: Ald-CH2-PEG5-Azide is unique due to its combination of an aldehyde group and an azide group, which allows it to participate in a wide range of chemical reactions. The presence of the PEG spacer enhances its solubility and biocompatibility, making it highly versatile for various applications .

Biologische Aktivität

Ald-CH2-PEG5-Azide is a bifunctional crosslinker that combines an azide group and an aldehyde group, facilitating various biochemical applications, particularly in drug delivery and protein modification. This article explores its biological activity, focusing on its mechanism of action, applications in bioconjugation, and relevant case studies.

Structure and Composition

- Molecular Formula : C12H23N3O6

- Molecular Weight : 305.3 g/mol

- Functional Groups : Azide and aldehyde

- Purity : 98%

- Storage Conditions : -20°C

The presence of the azide group allows for PEGylation through click chemistry, while the aldehyde group can react with amines and the N-terminal of peptides and proteins to form stable imine bonds .

The biological activity of this compound is primarily attributed to its ability to facilitate site-specific conjugation reactions. The azide moiety enables the application of copper-free click chemistry, which is advantageous for bioconjugation as it avoids cytotoxic copper catalysts. The aldehyde functionality allows for reversible PEGylation, enhancing the solubility and stability of therapeutic proteins in aqueous environments .

Applications in Bioconjugation

This compound has been widely utilized in various bioconjugation strategies:

- Antibody-Drug Conjugates (ADCs) : The azide group can be incorporated into ADCs, allowing for precise control over drug-to-antibody ratios (DAR). Higher DARs have been shown to enhance the cytotoxicity against antigen-overexpressing cells .

- Protein PEGylation : The compound is used to modify proteins to improve their pharmacokinetics by extending their half-life in circulation. This is achieved through the formation of stable PEG-protein conjugates that exhibit reduced immunogenicity .

- Nanoparticle Formation : this compound can be integrated into nanoparticle systems for targeted drug delivery, enhancing the therapeutic index of encapsulated drugs by improving their solubility and bioavailability .

Case Study 1: Synthesis and Application in ADCs

In a study focused on ADCs, researchers utilized this compound to achieve homogeneous conjugation to antibodies. The study demonstrated that ADCs synthesized with higher DARs exhibited significantly improved cytotoxic effects on cancer cells compared to those with lower DARs. This was attributed to the enhanced binding affinity and internalization of the ADCs by target cells .

Case Study 2: Protein Modification

Another investigation explored the kinetics of protein modification using this compound. The results indicated that the efficiency of PEGylation varied significantly depending on the protein structure, highlighting the importance of optimizing reaction conditions for achieving desired therapeutic outcomes .

Research Findings

Recent findings have underscored the versatility of this compound in various bioconjugation applications:

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIEPBAXZXQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259961 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-38-7 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.